ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Description
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 2114651-27-1) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂ . It features a fused pyrrole-pyridine ring system, a methyl group at the nitrogen atom (position 1), and an ethyl ester group at the 6-position. This structure confers unique reactivity, making it a valuable intermediate in pharmaceutical research, particularly for synthesizing biologically active molecules and drug candidates . Key properties include:
- Molecular Weight: 218.23 g/mol
- Purity: ≥95%
- Solubility: Soluble in organic solvents like DMSO and ethanol; stock solutions should be stored at -80°C for long-term stability .
The ethyl ester group enhances versatility for chemical modifications, such as hydrolysis to carboxylic acids or coupling reactions, which are critical in medicinal chemistry .
Properties
IUPAC Name |
ethyl 1-methylpyrrolo[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-6-10-9(12-7-8)4-5-13(10)2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIJRKJDDNAJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN2C)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways that regulate cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Pyrrolopyridine Derivatives
Structural Variations and Reactivity
Substituent Position and Ring System
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a): Structure: Differs in ring fusion (2,3-c vs. 3,2-b), altering electron distribution.
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate :
- Structure : Bromine at position 6 and ester at position 2 (vs. 6 in the target compound).
- Reactivity : Bromine acts as a leaving group, enabling Suzuki-Miyaura cross-coupling reactions, unlike the unsubstituted target compound .
Functional Group Modifications
Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate :
- Structure : Formyl group at position 3.
- Reactivity : The aldehyde moiety allows for Schiff base formation or reduction to alcohols, expanding synthetic utility compared to the methyl-substituted target compound .
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate :
Physicochemical Properties
Biological Activity
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a compound belonging to the pyrrolo[3,2-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure comprising a pyrrole fused to a pyridine ring, with an ethyl ester substituent at the carboxylic acid position. This unique arrangement contributes to its biological activity and interaction with various biological targets.
1. Anticancer Activity
Several studies have investigated the anticancer potential of pyrrolo[3,2-b]pyridine derivatives. For instance, derivatives have shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.
- Case Study : A derivative similar to this compound was tested against ovarian cancer cells and exhibited significant cytotoxicity with an IC50 value in the micromolar range .
2. Antiviral Activity
Research has indicated that pyrrolo[3,2-b]pyridine derivatives possess antiviral properties, particularly against HIV-1. The structural features of these compounds influence their efficacy in inhibiting viral replication.
- Research Findings : In vitro studies demonstrated that certain derivatives had an EC50 value below 10 µM against HIV-1, suggesting potent antiviral activity .
3. Anti-inflammatory Effects
Pyrrolo[3,2-b]pyridine compounds have also been evaluated for their anti-inflammatory properties. These derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- Table 1: Inhibitory Potency of Pyrrolo Derivatives Against COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Control (Celecoxib) | 0.04 ± 0.01 | 0.04 ± 0.01 |
This table highlights the comparative potency of this compound against COX enzymes relative to established anti-inflammatory drugs .
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- Cancer Cells : Induction of apoptosis through modulation of Bcl-2 family proteins.
- Viral Inhibition : Disruption of viral entry or replication mechanisms.
- Inflammation : Inhibition of prostaglandin synthesis by blocking COX enzymes.
Q & A
Q. What are the common synthetic routes for ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate?
The compound can be synthesized via cyclization reactions or condensation processes. A typical approach involves reacting pyrrole derivatives with carbonitrile or acyl chloride intermediates under acidic conditions. For example, ethyl esters of structurally similar pyrrolopyridines have been prepared using coupling reactions with carbonyl chlorides (e.g., isoquinolinecarbonyl chloride) in the presence of a base . Cyclization of 2-amino-1H-pyrrole derivatives with carbonitriles in acetic acid is another viable route, as demonstrated for related pyrrolopyridine carbonitriles .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- 1H NMR : To confirm substitution patterns and assess purity. For example, ethyl pyrrole carboxylates often show characteristic peaks for ester groups (δ ~4.2 ppm for -OCH2CH3) and aromatic protons .
- Electrospray Ionization Mass Spectrometry (ESIMS) : For molecular weight verification .
- Elemental Analysis : To validate purity and stoichiometry, as seen in studies of triazolo-pyridine carboxylates .
Q. What biological activities are reported for pyrrolo[3,2-b]pyridine derivatives?
While specific data for the target ester is limited, structurally related pyrrolopyridines exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities . These findings suggest potential pharmacological applications, warranting further investigation into the bioactivity of the ethyl ester derivative.
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization may involve:
- Solvent Selection : Acetic acid has been effective in cyclization reactions for analogous compounds .
- Catalyst Screening : Lewis acids or palladium catalysts could enhance coupling efficiency in esterification steps .
- Temperature Control : Gradual heating (e.g., reflux) during cyclization reduces side reactions .
Q. How should researchers resolve contradictions in NMR data for this compound?
Discrepancies in NMR assignments (e.g., overlapping aromatic peaks) can be addressed using:
- 2D NMR (COSY, HSQC) : To resolve complex coupling patterns.
- X-ray Crystallography : For unambiguous structural confirmation, as implemented via SHELX software for small-molecule refinement .
Q. What strategies are effective for modifying the ester group to study structure-activity relationships (SAR)?
- Hydrolysis : Convert the ethyl ester to a carboxylic acid for salt formation or further derivatization.
- Transesterification : Replace the ethyl group with other alcohols to explore steric/electronic effects, as shown in studies of methyl and tert-butyl esters .
Q. How can low yields in multi-step syntheses be mitigated?
- Intermediate Purification : Use column chromatography or recrystallization after each step to remove impurities .
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) to prevent undesired side reactions during acylations .
Methodological Considerations
- Crystallographic Refinement : For complex structures, SHELXL remains a robust tool for refining high-resolution data, though newer software may offer complementary features .
- Bioactivity Assays : Prioritize in vitro screening (e.g., enzyme inhibition, cytotoxicity) to identify lead compounds before advancing to in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
